![molecular formula C25H45NO B14015422 2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol CAS No. 13224-88-9](/img/structure/B14015422.png)
2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize lubricant oils and other industrial applications due to its ability to prevent oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol typically involves the alkylation of phenol derivatives with dimethylamine and octyl groups. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound involves large-scale alkylation reactions in reactors designed to handle high temperatures and pressures. The process is optimized for maximum yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones.
Reduction: The compound can be reduced to its corresponding hydroquinone.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Widely used in the stabilization of lubricants and other industrial fluids.
Mechanism of Action
The antioxidant properties of 2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic group plays a crucial role in this process, as it can form stable phenoxyl radicals that do not propagate the chain reaction of oxidation. The dimethylamino group enhances the electron-donating ability of the phenol, making it more effective as an antioxidant.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
- 2,4,6-Tris(dimethylaminomethyl)phenol
Comparison
2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol is unique due to its specific alkyl groups, which provide steric hindrance and enhance its stability as an antioxidant. Compared to 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol, it has longer alkyl chains, which may offer better solubility in non-polar solvents and improved performance in certain industrial applications. 2,4,6-Tris(dimethylaminomethyl)phenol, on the other hand, has three dimethylamino groups, which can provide different reactivity and solubility profiles.
Properties
CAS No. |
13224-88-9 |
|---|---|
Molecular Formula |
C25H45NO |
Molecular Weight |
375.6 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-4,6-di(octan-2-yl)phenol |
InChI |
InChI=1S/C25H45NO/c1-7-9-11-13-15-20(3)22-17-23(19-26(5)6)25(27)24(18-22)21(4)16-14-12-10-8-2/h17-18,20-21,27H,7-16,19H2,1-6H3 |
InChI Key |
KDBCJZYXOWUJCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C1=CC(=C(C(=C1)C(C)CCCCCC)O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


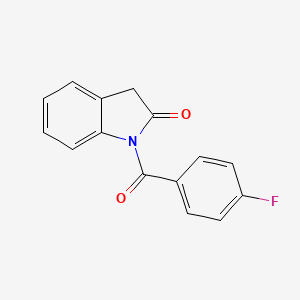

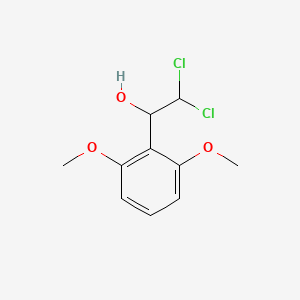

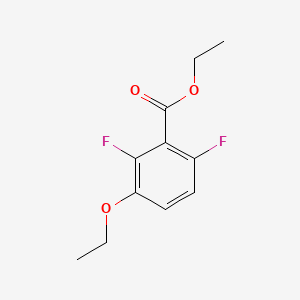
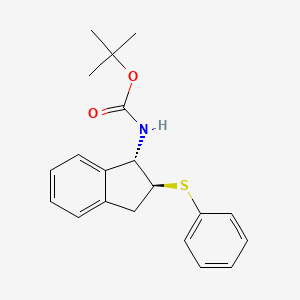
![[(1S,9S,10R,12S,13S,18R)-1-hydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate](/img/structure/B14015376.png)
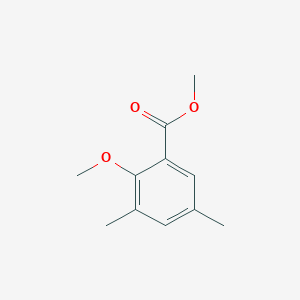
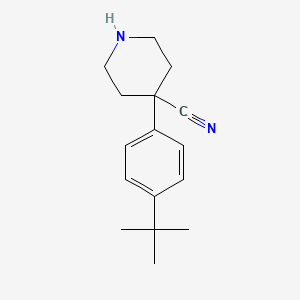

![1,4-Dimethyl-1H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B14015391.png)

![cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14015409.png)
![Phosphine oxide, [(4R)-2,2,2',2'-tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[diphenyl-](/img/structure/B14015411.png)
